molecular formula C7H7BrN2O2 B13982276 Methyl 5-bromopyridin-3-ylcarbamate

Methyl 5-bromopyridin-3-ylcarbamate

Cat. No.: B13982276
M. Wt: 231.05 g/mol
InChI Key: YCFNLAOHTIOOJJ-UHFFFAOYSA-N
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Description

Methyl 5-bromopyridin-3-ylcarbamate is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-bromopyridin-3-ylcarbamate can be synthesized through a multi-step process. One common method involves the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester using N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as an initiator . The reaction is typically carried out in a solvent such as carbon tetrachloride (CCl4) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromopyridin-3-ylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as 5-azidopyridin-3-ylcarbamate or 5-thiopyridin-3-ylcarbamate.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Reduced pyridine derivatives.

Scientific Research Applications

Methyl 5-bromopyridin-3-ylcarbamate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 5-bromopyridin-3-ylcarbamate involves its interaction with specific molecular targets. The bromine atom on the pyridine ring can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the carbamate group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

  • Methyl 5-bromopyridine-3-carboxylate
  • 5-Bromopyridine-3-carboxylic acid
  • 5-Bromopyridine-2-thiol

Comparison: Methyl 5-bromopyridin-3-ylcarbamate is unique due to the presence of both a bromine atom and a carbamate group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, methyl 5-bromopyridine-3-carboxylate lacks the carbamate group, limiting its reactivity in certain contexts.

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

methyl N-(5-bromopyridin-3-yl)carbamate

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)10-6-2-5(8)3-9-4-6/h2-4H,1H3,(H,10,11)

InChI Key

YCFNLAOHTIOOJJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC(=CN=C1)Br

Origin of Product

United States

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